NOS Isoform Selectivity: Nitrophenyl vs. Chlorophenyl Ketone
The 4-nitrophenyl derivative displays a measurable selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), a profile absent in the 4-chlorophenyl analog which instead targets α‑glucosidase [1][2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for nitric oxide synthase isoforms |
|---|---|
| Target Compound Data | nNOS Ki = 12,500 nM; eNOS Ki = 32,500 nM (selectivity ratio ~2.6‑fold for nNOS) |
| Comparator Or Baseline | 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone: No NOS inhibition reported; primary activity is α‑glucosidase IC50 = 2,500 nM |
| Quantified Difference | Target compound shows NOS engagement at micromolar range; 4‑Cl analog shows no NOS activity but sub‑micromolar α‑glucosidase inhibition |
| Conditions | Rat recombinant nNOS and mouse eNOS inhibition assessed by oxyhemoglobin-to-methemoglobin conversion via UV spectrophotometry (BindingDB/ChEMBL curated data) |
Why This Matters
For projects requiring NOS pathway modulation with isoform discrimination, the 4‑nitrophenyl compound provides a defined selectivity window not achievable with halogenated analogs.
- [1] BindingDB. BDBM50363622: Ki data for 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone against rat nNOS (12,500 nM) and mouse eNOS (32,500 nM). ChEMBL/BindingDB (2025). View Source
- [2] BindingDB. BDBM47859: IC50 = 2,500 nM for 2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone against human maltase-glucoamylase (α-glucosidase). ChEMBL/BindingDB (2025). View Source
